molecular formula C13H15N5OS B11112906 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-butylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-butylacetamide

Cat. No.: B11112906
M. Wt: 289.36 g/mol
InChI Key: ZRKACWPIUHTZQG-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an amino group, dicyano groups, and a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridinethiol with N-butylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogenated reagents, strong bases; reactions are performed under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptors, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE exhibits unique properties due to its specific functional groups and structural configuration. These differences can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-butylacetamide

InChI

InChI=1S/C13H15N5OS/c1-2-3-4-17-11(19)8-20-13-10(7-15)5-9(6-14)12(16)18-13/h5H,2-4,8H2,1H3,(H2,16,18)(H,17,19)

InChI Key

ZRKACWPIUHTZQG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N

Origin of Product

United States

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